6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde
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Overview
Description
6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom at the 6-position and an isopropyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms . This property could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
It is known that imidazole is amphoteric in nature, showing both acidic and basic properties, which could potentially influence its action in different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1-isopropyl-1H-benzo[d]imidazole with a formylating agent such as formic acid or formamide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the isopropyl group at the 1-position.
1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chlorine atom at the 6-position.
6-chloro-1H-benzo[d]imidazole: Lacks both the isopropyl group and the aldehyde group.
Uniqueness
6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both the chlorine atom at the 6-position and the isopropyl group at the 1-position, which imparts distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-1-propan-2-ylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)14-10-5-8(12)3-4-9(10)13-11(14)6-15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQHVBFJOLHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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